molecular formula C22H29N5O2 B4472736 4-{4-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine

4-{4-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine

Cat. No.: B4472736
M. Wt: 395.5 g/mol
InChI Key: VMENMDSQNWLCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,4-dimethylbenzoyl chloride with piperazine to form 4-(2,4-dimethylbenzoyl)piperazine.

    Pyrimidine Ring Formation: The next step involves the reaction of the piperazine intermediate with 2-chloro-6-methylpyrimidine under basic conditions to form the pyrimidine ring.

    Morpholine Ring Introduction: Finally, the morpholine ring is introduced by reacting the pyrimidine intermediate with morpholine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the piperazine and pyrimidine rings.

    Reduction: Reduced forms of the benzoyl group.

    Substitution: Substituted derivatives at the piperazine or pyrimidine rings.

Scientific Research Applications

4-{4-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can enhance cognitive function and memory.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry.

Properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-16-4-5-19(17(2)14-16)21(28)26-8-6-25(7-9-26)20-15-18(3)23-22(24-20)27-10-12-29-13-11-27/h4-5,14-15H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMENMDSQNWLCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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